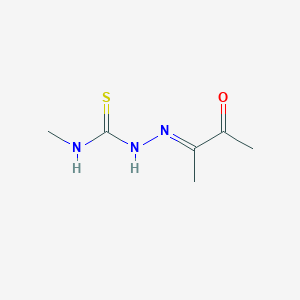![molecular formula C16H18N2OS B2845735 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 763130-03-6](/img/structure/B2845735.png)
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, also known as 2-APS, is a small molecule that has been studied extensively in scientific research. 2-APS is a synthetic molecule that has been used in various laboratory experiments to study its biochemical and physiological effects. It has been used in studies of drug action, drug metabolism, and drug delivery. 2-APS is a highly versatile molecule that has been used in a variety of laboratory experiments and has been found to have a wide range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of sulfanilamide derivatives, including compounds structurally related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, have been extensively studied. For example, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using various spectroscopic methods, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, alongside Liquid Chromatographic (LCMS) and High Resolution Mass Spectrometric (HRMS) methods. The study highlighted the distinct packing, hydrogen bonding models, and thermal properties of these derivatives, providing a foundation for understanding the structural and functional versatility of sulfanilamide compounds (Lahtinen et al., 2014).
Biological Activities
Several studies have evaluated the biological activities of compounds related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, including their antimicrobial, antifungal, and enzyme inhibition potentials. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. Their research underscored the potential of these compounds in combating microbial infections, offering a promising avenue for developing new antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Anticancer Potential
The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, was confirmed through in silico modeling, targeting the VEGFr receptor. This highlights the potential of such compounds in anticancer drug development, demonstrating their ability to interact with specific molecular targets involved in cancer progression (Sharma et al., 2018).
Enzyme Inhibition
Compounds structurally related to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide have been explored for their enzyme inhibition properties. For instance, the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors by Shukla et al. (2012) illustrate the utility of sulfanilamide derivatives in modulating enzyme activities relevant to cancer and other diseases (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNXANSUZWDCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
CAS RN |
763130-03-6 |
Source


|
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2845656.png)



![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)






